Cas no 19961-92-3 (methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name))
![methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name) structure](https://fr.kuujia.com/scimg/cas/19961-92-3x500.png)
19961-92-3 structure
Nom du produit:methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name)
methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name) Propriétés chimiques et physiques
Nom et identifiant
-
- methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name)
- Methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate
- [3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate
- m-(Dimethylcarbamoyloxy)-N-methylcarbanilic acid methyl ester
- 19961-92-3
- DTXSID30173751
- 1H54Z3POU0
- m-Hydroxy-N-methylcarbanilic acid methyl ester dimethylcarbamate
- NSC-222658
- METHYL N-[3-(DIMETHYLCARBAMOYLOXY)PHENYL]-N-METHYLCARBAMATE
- CARBANILIC ACID, m-HYDROXY-N-METHYL-, METHYL ESTER, DIMETHYLCARBAMATE (ester)
- NSC 222658
- NSC222658
- Carbanilic acid, methyl ester, dimethylcarbamate (ester)
- BRN 2389308
- Methyl m-hydroxy-N-methylcarbanilate dimethylcarbamate
- Methyl m-hydroxy-N-methylcarbanilate, dimethylcarbamate
- UNII-1H54Z3POU0
- AKOS040751022
- Carbanilic acid, methyl ester, dimethylcarbamate
- WLN: 1OVN1&R COVN1&1
- CARBAMIC ACID, DIMETHYL-, ESTER WITH METHYL M-HYDROXY-N-METHYLCARBANILATE
-
- Piscine à noyau: InChI=1S/C12H16N2O4/c1-13(2)11(15)18-10-7-5-6-9(8-10)14(3)12(16)17-4/h5-8H,1-4H3
- La clé Inchi: NRUBYAXMLCSEJN-UHFFFAOYSA-N
- Sourire: CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC
Propriétés calculées
- Qualité précise: 252.11108
- Masse isotopique unique: 252.11100700g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 4
- Complexité: 307
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 59.1Ų
- Le xlogp3: 1.4
Propriétés expérimentales
- Le PSA: 59.08
methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name) Littérature connexe
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
19961-92-3 (methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name)) Produits connexes
- 59-99-4(NEOSTIGMINE)
- 2680731-56-8(2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid)
- 1868070-26-1(1-Fluoro-3-(triethylsilyl)benzene)
- 7020-34-0(28-Hydroxy-lup-20-(29)-en-3-one)
- 2171763-83-8(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhex-4-ynamidoacetic acid)
- 68278-23-9(DL-α-Difluoromethylornithine Hydrochloride)
- 1116082-45-1(3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide)
- 1261996-98-8(2-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid)
- 2229151-40-8(3-(1-methylcyclohexyl)methylpiperidine)
- 2877628-85-6(1-(cyclopropanesulfonyl)-4-[(4-fluorophenyl)methyl]piperazine)
Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Synrise Material Co. Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
